1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone
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Overview
Description
1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone can be synthesized through various synthetic routes. One common method involves the acylation of 1,2,3,4-tetrahydroquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated tetrahydroquinoline derivatives.
Scientific Research Applications
1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a potential ligand in receptor studies.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone involves its interaction with various molecular targets. In biological systems, it may act as a ligand for specific receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone
- 1-(5,6,7,8-Tetrahydroquinolin-3-yl)ethanone
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
1-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanone is unique due to its specific substitution pattern on the tetrahydroquinoline ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2,4,6,12H,3,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEUTBAHESADDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1NCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406745 |
Source
|
Record name | 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890093-80-8 |
Source
|
Record name | 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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